N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
Description
Properties
Molecular Formula |
C21H18N2O2S2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H18N2O2S2/c24-20(12-17-15-27-21(22-17)16-6-2-1-3-7-16)23(13-18-8-4-10-25-18)14-19-9-5-11-26-19/h1-11,15H,12-14H2 |
InChI Key |
QYVYEXSNLBNUIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N(CC3=CC=CO3)CC4=CC=CS4 |
Origin of Product |
United States |
Biological Activity
N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that integrates furan and thiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure and Properties
The compound features a furan ring, a thiazole ring, and an acetamide functional group. Its chemical structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₄N₂O₂S |
| Molecular Weight | 302.36 g/mol |
Antimicrobial Activity
Research indicates that compounds containing thiazole and furan rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown activity against various fungal strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 mM to 4.23 mM . The presence of electron-withdrawing groups in the para position of the thiazole moiety enhances this activity.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (mM) |
|---|---|---|
| Thiazole Derivative A | C. albicans | 3.92 |
| Thiazole Derivative B | A. niger | 4.01 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds with similar structures have demonstrated significant antiproliferative effects against cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC₅₀ values for these compounds ranged from 5.1 µM to 22.08 µM, indicating potent activity compared to standard chemotherapeutics .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | HepG2 | 6.19 |
| Compound B | MCF-7 | 5.10 |
Anti-inflammatory Activity
The mechanism of action for the anti-inflammatory properties of this compound is believed to involve inhibition of specific enzymes associated with inflammatory pathways. Studies have shown that thiazole derivatives can modulate enzyme activity by binding to active sites, thereby reducing inflammation markers in vitro .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The thiazole ring interacts with enzymes involved in inflammatory responses and cancer cell proliferation.
- Receptor Modulation: The compound may modulate receptor activity that influences cellular signaling pathways related to growth and apoptosis.
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in clinical settings:
- A study demonstrated that thiazole derivatives significantly inhibited tumor growth in animal models when administered in conjunction with standard chemotherapy agents.
- Another research project focused on the antifungal properties of thiazole derivatives against resistant strains of Candida, showcasing their potential as alternative therapeutic agents.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:
Anticancer Potential
Research indicates that N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide may induce apoptosis in cancer cells. It operates through mitochondrial pathways, which are crucial for programmed cell death. Studies have demonstrated that modifications to the phenyl and thiophene rings significantly influence the compound's cytotoxicity against various cancer cell lines. For instance:
- Case Study : A study showed that compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxic effects compared to their counterparts with electron-withdrawing groups.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease pathways. Similar to other derivatives in its class, it mimics diphosphate structures crucial for bacterial survival, suggesting potential applications in antimicrobial therapies.
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties. Its structure allows it to interact with microbial enzymes, potentially disrupting their function and leading to cell death.
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical reactions involving furan and thiophene derivatives. Modifications to its structure can enhance its biological activity and selectivity for specific targets.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid derivatives. Reaction kinetics depend on pH, temperature, and solvent polarity:
Acid-catalyzed hydrolysis proceeds via nucleophilic attack on the protonated carbonyl, while base-mediated cleavage involves hydroxide ion interaction. Steric hindrance from the N-alkyl groups slows reactivity compared to simpler acetamides .
Electrophilic Substitution at the Thiazole Ring
The electron-rich thiazole ring undergoes regioselective electrophilic substitution, primarily at the C5 position:
| Reagent | Conditions | Product | Applications |
|---|---|---|---|
| HNO₃ (fuming), H₂SO₄ | 0°C, 2h | 5-nitro-thiazole derivative | Precursor for antimicrobial agents |
| Br₂ in CHCl₃ | RT, 1h | 5-bromo-thiazole derivative | Suzuki coupling intermediates |
Nitration and bromination enhance bioactivity by introducing electron-withdrawing groups, as seen in analogous thiazole-based antimicrobial agents .
Cycloaddition Reactions
The furan and thiophene substituents participate in Diels-Alder and [3+2] cycloadditions:
| Reaction Type | Conditions | Product | Outcome |
|---|---|---|---|
| Diels-Alder (with maleic anhydride) | Toluene, 110°C, 6h | Furan-derived bicyclic adduct | Enhanced solubility in polar solvents |
| [3+2] azide-alkyne cycloaddition | Cu(I) catalyst, RT | Triazole-linked hybrid | Improved pharmacokinetic properties |
These reactions exploit the conjugated diene nature of furan and the electron-rich thiophene ring, enabling modular functionalization .
Alkylation and Acylation
The secondary amine in the acetamide backbone undergoes N-alkylation and acylation under mild conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide, K₂CO₃ | DMF, 60°C, 4h | Quaternary ammonium salt | 82% |
| Acetyl chloride, pyridine | CH₂Cl₂, 0°C, 1h | N-acetylated derivative | 91% |
Alkylation increases cationic character, enhancing interaction with anionic biological targets .
Metal-Catalyzed Cross-Couplings
The thiazole and thiophene rings enable palladium/copper-catalyzed couplings:
| Reaction | Catalyst | Product | Application |
|---|---|---|---|
| Suzuki-Miyaura (with aryl boronic acid) | Pd(PPh₃)₄, K₂CO₃ | Biaryl-thiazole conjugate | Anticancer drug candidates |
| Ullmann coupling (with iodobenzene) | CuI, L-proline | Thiophene-aryl ether | Fluorescent probes |
These reactions expand structural diversity for structure-activity relationship (SAR) studies .
Key Mechanistic Insights
-
Amide Hydrolysis : Proceeds via a tetrahedral intermediate, with rate-determining steps influenced by steric effects.
-
Thiazole Reactivity : C5 electrophilic substitution dominates due to resonance stabilization of the intermediate .
-
Heterocycle Participation : Furan’s oxygen lone pairs enhance cycloaddition reactivity, while thiophene’s sulfur atom directs metal coordination .
Comparison with Similar Compounds
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)
Key Features :
- Shares the N-(thiophen-2-ylmethyl) group and acetamide core.
- Substituted with 4-methylphenoxy and 1H-pyrazol-3-yl groups instead of furan and phenylthiazole.
Research Findings :
Comparison :
2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide (CAS 941984-72-1)
Key Features :
- Shares the furan-2-ylmethyl and thiazolylacetamide backbone.
- Substituted with a (4-chlorobenzyl)thio group instead of thiophen-2-ylmethyl and phenylthiazole.
Research Findings :
- No specific biological data reported, but the chlorobenzylthio group may enhance antimicrobial or antitumor activity compared to unsubstituted thiazoles .
Comparison :
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
Key Features :
- Contains a 2-morpholinoacetamide backbone and 4-(2-chlorophenyl)thiazole group.
- Lacks furan and thiophene substituents.
Research Findings :
- The morpholino group enhances solubility and bioavailability compared to purely aromatic acetamides .
Comparison :
- The target compound’s dual heterocyclic methyl groups (furan and thiophene) may offset the solubility benefits of morpholino by increasing hydrophobicity.
- The 2-phenylthiazole in the target could provide stronger π-π interactions than the chlorophenyl group in this analog.
Anti-Exudative 2-((4-Amino-5-(Furan-2-yl)-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamides
Key Features :
Comparison :
- The target compound’s thiazole and thiophene groups may offer different mechanisms of action, such as kinase inhibition or ion channel modulation, compared to triazole-based anti-exudative agents.
Preparation Methods
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole formation | 2-Bromoacetophenone, thiourea, EtOH, Δ | 68% |
| Acetic acid derivative | Chloroacetic acid, NaH, THF, 24h | 52% |
Dual N-Alkylation of Acetamide Core
The disubstituted acetamide structure requires sequential alkylation of a primary amine. Initially, 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid was converted to its acid chloride using thionyl chloride (SOCl₂). This intermediate was reacted with furan-2-ylmethylamine to form N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide , followed by alkylation with thiophen-2-ylmethyl bromide under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃, DMF).
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acid chloride formation | SOCl₂, reflux, 4h | 89% |
| First alkylation | Furan-2-ylmethylamine, Et₃N, DCM | 74% |
| Second alkylation | Thiophen-2-ylmethyl bromide, TBAB, K₂CO₃ | 61% |
Reductive Amination Approach
To avoid competing side reactions during dual alkylation, reductive amination was employed. Furan-2-ylmethylamine and thiophene-2-carbaldehyde were condensed to form an imine intermediate, which was reduced using sodium cyanoborohydride (NaBH₃CN) in methanol. The resultant secondary amine was coupled with 2-(2-phenyl-1,3-thiazol-4-yl)acetyl chloride under Schotten-Baumann conditions (NaOH, H₂O/Et₂O).
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Imine formation | Thiophene-2-carbaldehyde, MeOH, Δ | 83% |
| Reduction | NaBH₃CN, MeOH, 12h | 67% |
| Amide coupling | Acetyl chloride, NaOH, Et₂O | 58% |
Solid-Phase Synthesis for Scalability
A resin-bound strategy was developed to improve purity and scalability. Wang resin was functionalized with 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid via ester linkage. Sequential alkylation with furan-2-ylmethyl and thiophen-2-ylmethyl groups was performed using Mitsunobu conditions (DIAD, PPh₃), followed by cleavage from the resin with trifluoroacetic acid (TFA).
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Resin functionalization | DIC, HOBt, DMF | 91% |
| Mitsunobu alkylation | DIAD, PPh₃, THF | 76% |
| TFA cleavage | TFA/DCM (1:1), 2h | 88% |
Microwave-Assisted One-Pot Synthesis
A time-efficient microwave method was optimized by combining thiazole formation, acid activation, and amide coupling in a single step. 2-Bromoacetophenone , thiourea, and furan-2-ylmethyl/thiophen-2-ylmethyl amine were irradiated (150°C, 300W, 30min) in the presence of polymer-supported carbodiimide.
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Time | 30 minutes |
| Yield | 65% |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Hantzsch cyclization | High thiazole purity | Multi-step, low overall yield |
| Dual alkylation | Modular substitution | Competing over-alkylation |
| Reductive amination | Controlled stereochemistry | Sensitive to moisture |
| Solid-phase synthesis | Scalability, ease of purification | Cost-intensive reagents |
| Microwave-assisted | Rapid synthesis | Specialized equipment required |
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide?
The synthesis of structurally related acetamides typically involves multi-step reactions with careful optimization of solvent systems and temperature. For example:
- Reflux conditions : A mixture of toluene:water (8:2) under reflux for 5–7 hours is effective for nucleophilic substitution reactions involving sodium azide and chloroacetamides .
- Workup : Post-reaction, toluene is removed under reduced pressure, and products are isolated via crystallization (ethanol) or ethyl acetate extraction .
- Thiazole coupling : For thiazole-containing analogs, reactions with 2-amino-4-substituted thiazoles and acetonitrile in the presence of anhydrous AlCl₃ may be adapted .
Basic: Which spectroscopic techniques are critical for structural validation of this compound?
A combination of IR, ¹H NMR, and mass spectrometry is essential:
- IR : Confirm the presence of amide C=O stretches (~1650–1700 cm⁻¹) and thiazole/thiophene C-S/C-N vibrations .
- ¹H NMR : Key signals include furan (δ 6.2–7.4 ppm), thiophene (δ 6.8–7.5 ppm), and thiazole protons (δ 7.3–8.1 ppm). Methyl groups in acetamide moieties appear at δ 2.0–2.5 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 563.64 for analogs) confirm molecular weight .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
SHELX software (e.g., SHELXL) is widely used for small-molecule refinement:
- Data collection : High-resolution datasets reduce errors in bond length/angle measurements .
- Twinning/disorder : For twinned crystals, SHELXL’s TWIN/BASF commands refine twin laws, while PART instructions address disordered atoms .
- Validation : Hydrogen bonding networks (e.g., C–H⋯O interactions) stabilize crystal packing and validate geometry .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological inconsistencies (e.g., assay conditions, microbial strains) often explain discrepancies.
- Standardization : Use CLSI/MIC guidelines for antimicrobial assays .
- Dose-response curves : Compare EC₅₀ values under identical pH/temperature conditions .
- Control compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial studies) to calibrate activity thresholds .
Basic: What solubility and stability profiles should be considered for experimental handling?
- Solubility : The compound is highly soluble in DMSO (≥50.6 mg/mL) but insoluble in ethanol or water .
- Stability : Store at -20°C in anhydrous DMSO to prevent hydrolysis of the acetamide bond .
- Purification : Use silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization (ethanol) .
Advanced: How can computational modeling predict reactivity or binding interactions?
- Docking studies : Use AutoDock Vina to model interactions between the thiazole moiety and biological targets (e.g., COX enzymes) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for functionalization .
- MD simulations : Simulate solvation effects in water/DMSO to assess aggregation tendencies .
Advanced: What strategies mitigate crystallographic refinement challenges like twinning?
- Data merging : Use SHELXD to merge datasets from multiple crystals .
- Restraints : Apply SIMU/DELU restraints to manage thermal motion in flexible groups (e.g., thiophene rings) .
- Validation tools : Check Rint and CC1/2 values to ensure data quality .
Basic: How is reaction progress monitored during synthesis?
- TLC : Use hexane:ethyl acetate (9:1) to track starting material consumption .
- LC-MS : Detect intermediates in real-time with Shimadzu GCMS-QP2010S systems .
- Workflow pauses : Quench aliquots with ice and filter solids for offline analysis .
Advanced: How are conflicting NMR signals reconciled during structural validation?
- Decoupling experiments : Use NOESY/ROESY to distinguish diastereotopic protons .
- Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify exchangeable protons .
- Theoretical shifts : Compute expected shifts with ACD/Labs or ChemDraw and compare to experimental data .
Advanced: What methodologies optimize yield in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
